6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Overview
Description
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Synthesis and Chemical Properties
6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a compound that can be synthesized through various chemical reactions. One method involves the Buchwald–Hartwig amination, which is used to prepare 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, showcasing its potential in creating complex organic structures (Nowak et al., 2014).
Anticancer Activities
The compound has shown interesting anticancer activities in biological screening. Its derivatives were tested for potential cytotoxicity on different cell lines, including A549 and HT29, indicating its relevance in cancer research (Nowak et al., 2014).
Synthesis of Benzothiazoles
Benzothiazole derivatives, to which 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is closely related, are of great interest due to their pharmaceutical and biological importance. The synthesis of such compounds involves various chemical reactions, including the Suzuki cross-coupling, indicating the compound’s role in the development of potentially significant pharmaceutical agents (Gull et al., 2013).
Antimicrobial and Antiulcer Activities
The compound and its derivatives have been studied for their antimicrobial activities. Some synthesized morpholine derivatives containing an azole nucleus displayed activity against certain microorganisms like M. smegmatis, C. albicans, and S. cerevisiae (Bektaş et al., 2012). Additionally, certain derivatives have shown potent inhibitory effects on gastric acid secretion, suggesting their potential in antiulcer medication research (Inoue et al., 1994).
Anticonvulsant Properties
Research indicates that derivatives of 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine may have anticonvulsant properties. A study on 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one showed significant activity against seizures in experimental models, highlighting its potential in epilepsy treatment (Ugale et al., 2012).
Green Chemistry Applications
This compound is also relevant in green chemistry, where it's used in synthesizing thiazole derivatives as antimicrobial agents. This involves applying environmentally friendly techniques like microwave and ultrasound-mediated procedures, emphasizing its role in sustainable chemistry (Demirci, 2018).
properties
IUPAC Name |
6-ethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-2-13-4-5-14-15(12-13)21-16(18-14)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,2-3,6-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBDNAHRCUUDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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